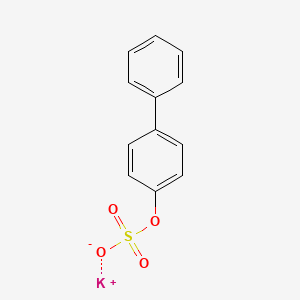

Potassium;(4-phenylphenyl) sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

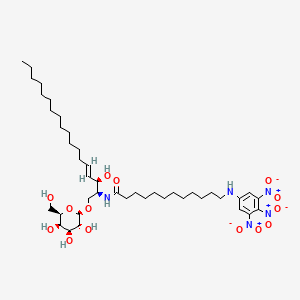

Potassium;(4-phenylphenyl) sulfate, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₀KO₄S and its molecular weight is 289.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Applications

Potassium (4-phenylphenyl) sulfate has shown potential in environmental applications. For instance, potassium persulfate was used effectively as an oxidant for the degradation of pollutants such as 4-chloro-3-methylphenol in pressurized hot water and supercritical water, demonstrating good oxidation efficiencies and low total organic carbon content under optimized conditions (Kronholm et al., 2001). This highlights its potential in wastewater treatment, although challenges like corrosion and the presence of high sulfate concentrations need further research.

Agricultural Applications

Potassium (4-phenylphenyl) sulfate is also crucial in agriculture. For instance, its rapid and complete dissolution in water makes potassium sulfate a valuable resource in agricultural farming as a potash fertilizer. The purification process can remove insoluble content, and additives like sodium tripolyphosphate (STPP)/urea phosphate (UP) can significantly enhance the dissolution rate, making it more effective for use in agriculture (Li et al., 2019). Additionally, the potential of substituting expensive potassium fertilizers with natural deposits of feldspars bearing rocks was explored, indicating economic benefits and improved physical and chemical soil conditions when combined with organic amendments (Labib et al., 2012).

Industrial Applications

In the industrial sector, the exploration of potassium (4-phenylphenyl) sulfate in the context of potassium-based batteries has been noteworthy. Potassium-based batteries, like potassium-ion batteries (PIBs) and post-potassium-ion batteries (post-PIBs), are considered promising alternatives to lithium-ion batteries for large-scale energy storage due to their economic value and abundance. However, they are still in the early stages of research and face challenges that need to be addressed for further application (Yao & Zhu, 2020).

Biofortification and Nutritional Studies

The compound's role in biofortification has been studied, with the aim of increasing the concentration of potassium in edible portions of crops to address hidden hunger and related non-communicable diseases such as hypertension and cardiac disorders. Agronomic biofortification, which involves the use of mineral fertilizers to increase the concentration of a target mineral in crops, showed promising results in increasing dietary intake of potassium, especially in underutilized vegetables in Ghana (Adu et al., 2018).

Mechanism of Action

Target of Action

Potassium;(4-phenylphenyl) sulfate, also known as 4-BiphenylylSulfatePotassiumSalt, is a complex compoundIt’s known that potassium, a component of this compound, is the major cation (positive ion) inside animal cells . It plays a crucial role in maintaining the membrane potential, which is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Mode of Action

This is achieved through the balance between potassium and sodium ions, maintained by ion pumps in the cell membrane . The 4-phenylphenyl sulfate part of the compound is a salt of gut metabolite phenol sulfate, which is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver .

Biochemical Analysis

Biochemical Properties

Potassium;(4-phenylphenyl) sulfate is biosynthesized from phenol and phosphoadenosine phosphosulfate through the action of the enzyme sulfotransferase 1A1 in the liver . It interacts with various enzymes, proteins, and other biomolecules, playing critical roles in the catalytic or electrochemical functions of the biomolecules in cells .

Cellular Effects

This compound influences cell function by inducing reactive oxygen species (ROS) production and decreasing glutathione levels, rendering cells vulnerable to oxidative stress . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in sulfur assimilation pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name |

potassium;(4-phenylphenyl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULZWJPOJVBDEU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9KO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)